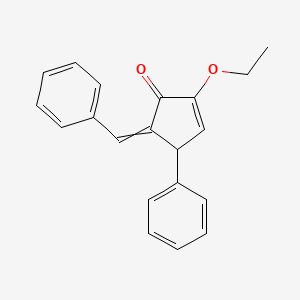
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a benzylidene group, an ethoxy group, and a phenyl group attached to a cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one typically involves the condensation of benzaldehyde derivatives with cyclopentanone derivatives under basic or acidic conditions. Common reagents used in the synthesis include sodium hydroxide or hydrochloric acid as catalysts. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or ethoxy groups, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted benzylidene or ethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Benzylidenethiazolidine-2,4-dione: Known for its biological activities, including anticancer and anti-inflammatory properties.
2,5-Bis(4-methylbenzylidene)cyclopentanone:
4-Benzylidene-2-phenyloxazolin-5-one: Studied for its photochemical properties and potential use in photodynamic therapy.
Uniqueness
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, in particular, differentiates it from other benzylidene derivatives, potentially leading to unique interactions with molecular targets and novel applications in various fields.
Eigenschaften
CAS-Nummer |
647024-77-9 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
5-benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C20H18O2/c1-2-22-19-14-17(16-11-7-4-8-12-16)18(20(19)21)13-15-9-5-3-6-10-15/h3-14,17H,2H2,1H3 |
InChI-Schlüssel |
ZAPNWCCUKZOUDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(C(=CC2=CC=CC=C2)C1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
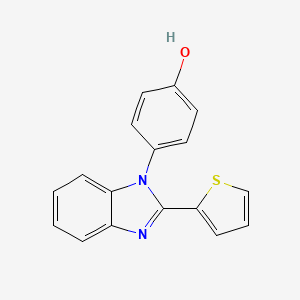
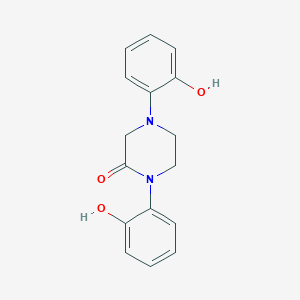

![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)
![2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane](/img/structure/B12599107.png)
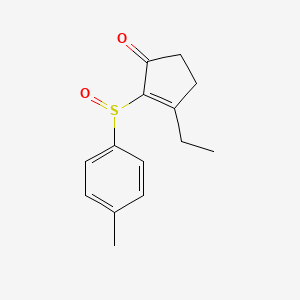
![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)

![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)
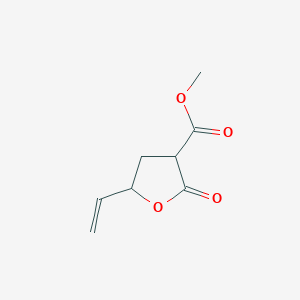
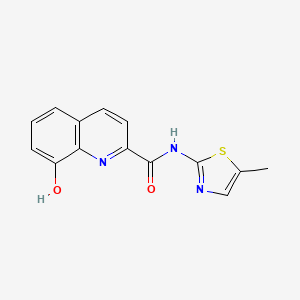
![[2-(3-Hydroxypropoxy)-2-oxoethyl]phosphonic acid](/img/structure/B12599136.png)
![2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one](/img/structure/B12599149.png)
